molecular formula C8H16O3 B571491 5-(Hydroxymethyl)heptanoic acid CAS No. 86476-35-9

5-(Hydroxymethyl)heptanoic acid

Cat. No.: B571491
CAS No.: 86476-35-9
M. Wt: 160.213
InChI Key: RRVVDZINAQAKOW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)heptanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of heptanoic acid, featuring a hydroxymethyl group (-CH2OH) attached to the fifth carbon of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)heptanoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of heptanoic acid. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a basic catalyst. The reaction conditions often include an aqueous medium and a temperature range of 60-80°C to facilitate the addition of the hydroxymethyl group to the heptanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and selectivity. Catalysts such as metal oxides or supported metal catalysts can be used to optimize the reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 5-carboxyheptanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5-(hydroxymethyl)heptanol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Carboxyheptanoic acid

    Reduction: 5-(Hydroxymethyl)heptanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Hydroxymethyl)heptanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)heptanoic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in metabolic pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A related compound with a furan ring structure, commonly used in biorefinery research.

    5-Carboxyheptanoic acid: An oxidation product of 5-(Hydroxymethyl)heptanoic acid.

    5-(Hydroxymethyl)heptanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its hydroxymethyl group provides versatility in synthetic applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-(hydroxymethyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-7(6-9)4-3-5-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVVDZINAQAKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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